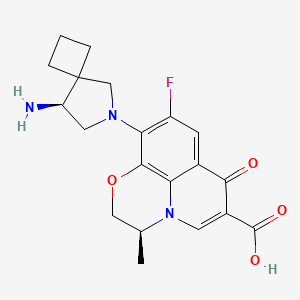

10-((S)-8-Amino-6-aza-spiro(3.4)oct-6-yl)-9-fluoro-2,3-dihydro-3(S)-methyl-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carbocylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DV 7751A ist ein Fluorchinolon-Antibiotikum, das von Daiichi Sankyo Co., Ltd. entwickelt wurde. Es handelt sich um ein niedermolekulares Medikament mit der Summenformel C20H22FN3O4. Diese Verbindung ist bekannt für ihre starke antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien .

Vorbereitungsmethoden

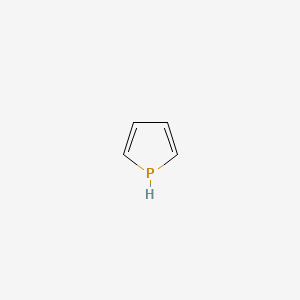

Die Synthese von DV 7751A umfasst mehrere Schritte:

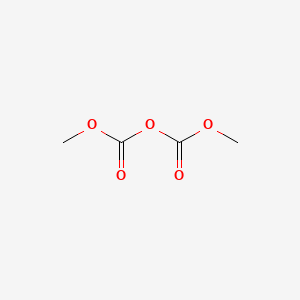

Partielle Hydrolyse: von Diethylester der Cyclobutan-1,1-dicarbonsäure mit hydroethanolischem Kaliumhydroxid, um Monocarbonsäure zu erzeugen.

Umsetzung: der Monocarbonsäure zum gemischten Anhydrid unter Verwendung von Ethylchlorformiat und Triethylamin, gefolgt von Kondensation mit ®-1-Phenylethylamin, um ein Amid zu ergeben.

Hydrolyse: der verbleibenden Estergruppe mit Natriumhydroxid, um Carbonsäure zu erhalten, die dann unter Verwendung von Thionylchlorid in das entsprechende Säurechlorid umgewandelt wird.

Reaktion: des Säurechlorids mit Methyllithium und Kupfer(I)-iodid, um Methylketon zu erhalten.

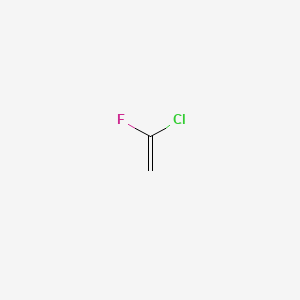

Schutz: der Carbonylgruppe als Ethylenketal, gefolgt von Bromierung in Dioxan, um Bromid zu erhalten.

Cyclisierung: des Bromids mit Natriumhydrid in Dimethylformamid, um das Spirocyclobutylpyrrolidin zu erhalten.

Entschützung: der Ketalgruppe mit p-Toluolsulfonsäure in wässriger Essigsäure, um Pyrrolidindion zu erhalten, das dann durch Behandlung mit Hydroxylamin in Ethanol in Oxime umgewandelt wird.

Katalytische Hydrierung: des Oxims, um ein diastereomeres Gemisch von Aminen zu erhalten, die durch Säulenchromatographie getrennt werden.

Reduktion: des gewünschten Isomers mit Lithiumaluminiumhydrid zu Diamin, gefolgt von Behandlung mit 2-(tert-Butoxycarbonyl)oxymino-2-phenylacetonitril, um das tert-Butylcarbamát zu erhalten.

Hydrogenolyse: der Phenylethylgruppe über Palladium auf Kohlenstoff, um das chirale sekundäre Amin zu erhalten.

Substitution: des 8-Fluoratoms vom BF2-Chelat des Pyridobenzoxazin-Derivats mit dem chiralen sekundären Amin in Dimethylsulfoxid.

Entchelatisierung: mit Triethylamin in wässrigem Methanol, um die Säure zu erhalten, gefolgt von Entschützung der Boc-Gruppe mit konzentrierter Salzsäure.

Analyse Chemischer Reaktionen

DV 7751A durchläuft verschiedene chemische Reaktionen:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Produkte zu bilden.

Reduktion: Die Verbindung kann mit Reagenzien wie Lithiumaluminiumhydrid reduziert werden.

Substitution: Es unterliegt Substitutionsreaktionen, insbesondere unter Beteiligung des Fluoratoms.

Hydrolyse: Die Estergruppen in der Verbindung können hydrolysiert werden, um Carbonsäuren zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Kaliumhydroxid, Natriumhydroxid, Thionylchlorid, Methyllithium, Kupfer(I)-iodid, Natriumhydrid, p-Toluolsulfonsäure, Hydroxylamin, Lithiumaluminiumhydrid und Palladium auf Kohlenstoff. Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die zum Endprodukt führen .

Wissenschaftliche Forschungsanwendungen

DV 7751A wurde ausgiebig auf seine antimikrobiellen Eigenschaften untersucht. Es zeigte eine starke Aktivität gegen eine Vielzahl von grampositiven und gramnegativen Bakterien, einschließlich Methicillin-resistenter Staphylococcus aureus und Streptococcus pneumoniae. Die Verbindung wurde auf ihren potenziellen Einsatz zur Behandlung bakterieller Infektionen, insbesondere solcher, die gegen andere Fluorchinolone resistent sind, untersucht .

Wirkmechanismus

DV 7751A übt seine Wirkungen aus, indem es die bakterielle Topoisomerase II (DNA-Gyrase) und Topoisomerase IV hemmt. Diese Enzyme sind für die bakterielle DNA-Replikation, Transkription, Reparatur und Rekombination unerlässlich. Durch Hemmung dieser Enzyme verhindert DV 7751A die Superspiralisierung von DNA, was zur Störung bakterieller Zellprozesse und letztendlich zum Zelltod führt .

Wirkmechanismus

DV 7751A exerts its effects by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, DV 7751A prevents the supercoiling of DNA, leading to the disruption of bacterial cell processes and ultimately cell death .

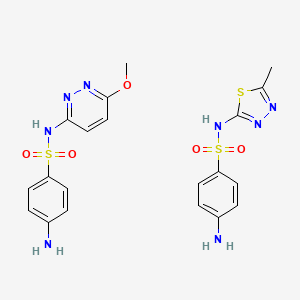

Vergleich Mit ähnlichen Verbindungen

DV 7751A ähnelt anderen Fluorchinolonen wie Ciprofloxacin, Levofloxacin und Ofloxacin. Es hat eine verbesserte Wirksamkeit gegen grampositive Bakterien und einige Anaerobier gezeigt, verglichen mit diesen Verbindungen. Seine Aktivität gegen gramnegative Arten ist vergleichbar mit der von Ofloxacin und Ciprofloxacin .

Ähnliche Verbindungen umfassen:

- Ciprofloxacin

- Levofloxacin

- Ofloxacin

- Sparfloxacin

- Tosufloxacin

DV 7751A zeichnet sich durch sein verbessertes Spektrum und seine verbesserte Wirksamkeit aus, was es zu einem Kandidaten für die Behandlung von Mischflora-Infektionen und Bakterien macht, die gegen aktuelle Fluorchinolone resistent sind .

Eigenschaften

CAS-Nummer |

129321-78-4 |

|---|---|

Molekularformel |

C20H22FN3O4 |

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

(2S)-6-[(8S)-8-amino-6-azaspiro[3.4]octan-6-yl]-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

InChI |

InChI=1S/C20H22FN3O4/c1-10-8-28-18-15-11(17(25)12(19(26)27)6-24(10)15)5-13(21)16(18)23-7-14(22)20(9-23)3-2-4-20/h5-6,10,14H,2-4,7-9,22H2,1H3,(H,26,27)/t10-,14+/m0/s1 |

InChI-Schlüssel |

UGGPRXAHUOKTKV-IINYFYTJSA-N |

SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC(C5(C4)CCC5)N)F)C(=O)O |

Isomerische SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4C[C@H](C5(C4)CCC5)N)F)C(=O)O |

Kanonische SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC(C5(C4)CCC5)N)F)C(=O)O |

Key on ui other cas no. |

151390-79-3 |

Synonyme |

DV 7751 DV 7751a DV-7751 DV-7751a |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B1207968.png)

![3-(16-Ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid](/img/structure/B1207974.png)